2-Methyl-1,3-thiazole-5-sulfonyl fluoride
Overview
Description
2-Methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C₄H₄FNO₂S₂ It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-methylthiazole with sulfonyl fluoride reagents under controlled conditions. One common method involves the use of chlorosulfonyl isocyanate as a sulfonylating agent, which reacts with 2-methylthiazole in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic substitution: The methyl group on the thiazole ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, primary amines, and thiols are commonly used. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Electrophilic substitution: Electrophiles such as bromine or chlorinating agents can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.
Oxidation: Products include sulfoxides and sulfones.
Electrophilic substitution: Products include halogenated thiazoles and other substituted derivatives.
Scientific Research Applications
2-Methyl-1,3-thiazole-5-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme mechanisms, particularly those involving sulfonylation reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool for studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-thiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-Methyl-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group, making it more acidic and water-soluble.
2-Methyl-1,3-thiazole-5-sulfonyl chloride: Contains a sulfonyl chloride group, which is also reactive but has different reactivity compared to the sulfonyl fluoride group.
Uniqueness
2-Methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity towards nucleophiles. This makes it particularly useful for applications requiring selective modification of biological molecules or the synthesis of complex organic compounds.
Properties
IUPAC Name |
2-methyl-1,3-thiazole-5-sulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBIWFMZMSGLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284272 | |
Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059944-95-3 | |
Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2059944-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolesulfonyl fluoride, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-thiazole-5-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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